Cas no 2228746-42-5 (3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid)

3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid structure
2228746-42-5 structure
商品名:3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
CAS番号:2228746-42-5
MF:C14H17NO2
メガワット:231.290283918381
CID:5798151
PubChem ID:165793409

3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
    • EN300-1746183
    • 2228746-42-5
    • インチ: InChI=1S/C14H17NO2/c15-12-7-14(8-12,13(16)17)11-5-4-9-2-1-3-10(9)6-11/h4-6,12H,1-3,7-8,15H2,(H,16,17)
    • InChIKey: NPQBPAFFUPANCN-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(C2C=CC3CCCC=3C=2)CC(C1)N)=O

計算された属性

  • せいみつぶんしりょう: 231.125928785g/mol
  • どういたいしつりょう: 231.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 63.3Ų

3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1746183-0.05g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
0.05g
$1428.0 2023-09-20
Enamine
EN300-1746183-0.1g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
0.1g
$1496.0 2023-09-20
Enamine
EN300-1746183-10.0g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
10g
$7312.0 2023-06-03
Enamine
EN300-1746183-0.5g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
0.5g
$1632.0 2023-09-20
Enamine
EN300-1746183-5.0g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
5g
$4930.0 2023-06-03
Enamine
EN300-1746183-5g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
5g
$4930.0 2023-09-20
Enamine
EN300-1746183-1g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
1g
$1701.0 2023-09-20
Enamine
EN300-1746183-2.5g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
2.5g
$3332.0 2023-09-20
Enamine
EN300-1746183-1.0g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
1g
$1701.0 2023-06-03
Enamine
EN300-1746183-10g
3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid
2228746-42-5
10g
$7312.0 2023-09-20

3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid 関連文献

3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acidに関する追加情報

Introduction to 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid (CAS No. 2228746-42-5)

3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid (CAS No. 2228746-42-5) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique scaffold, combining a cyclobutane ring with an indene moiety and an amino substituent, positions it as a promising candidate for further exploration in drug discovery and development. This compound represents a fascinating example of how structural diversity can be leveraged to modulate biological activity, making it a subject of interest for researchers aiming to develop novel therapeutic agents.

The indene core of this molecule is particularly noteworthy, as indene derivatives have been extensively studied for their potential pharmacological properties. Indenes are aromatic heterocycles that exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the cyclobutane ring in 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid introduces additional conformational flexibility, which can be exploited to optimize binding interactions with biological targets. This structural feature is often employed in medicinal chemistry to enhance solubility and metabolic stability, key factors in the development of successful drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further optimization. For instance, studies have shown that the amino group at the cyclobutane ring can serve as a hydrogen bond acceptor or donor, facilitating interactions with key residues in protein targets. This versatility makes the compound a valuable scaffold for designing molecules with tailored biological activities.

The pharmacological potential of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to various diseases, including cancer and inflammatory disorders. The indene moiety has been found to exhibit inhibitory effects on certain kinases and transcription factors, while the cyclobutane ring contributes to improved oral bioavailability. These findings suggest that derivatives of this compound could serve as effective therapeutic agents once further optimized.

In addition to its pharmacological applications, 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers and materials with enhanced mechanical properties or specific biological functionalities. The ability to fine-tune its chemical properties allows for the creation of materials tailored for applications such as drug delivery systems or smart materials that respond to environmental stimuli.

The synthesis of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The complex nature of its structure requires multi-step synthetic routes that often involve advanced catalytic methods and protective group strategies. However, recent developments in synthetic methodologies have made it more feasible to access such intricate molecules efficiently. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the indene-cyclobutane core structure.

The future prospects for 3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid are bright, with ongoing research focusing on expanding its chemical space through structural modifications and exploring new biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the discovery of novel derivatives with improved pharmacokinetic profiles and therapeutic efficacy. As computational tools continue to evolve, the design and optimization of molecules like this will become even more efficient, paving the way for faster development cycles.

In conclusion, 3-amino - 1 - ( 2 , 3 - dihydro - 1 H - inden - 5 - yl ) cyc lob ut ane - 1 - car box ylic ac id ( CAS No . 2228746 - 42 - 5 ) represents a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups and structural motifs makes it a valuable scaffold for drug discovery , material science , and beyond . As our understanding of molecular interactions advances , compounds like this will continue to play a crucial role in developing innovative solutions for health care challenges .

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